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molecular formula C11H10NP B8515220 Pyridylphenylphosphine

Pyridylphenylphosphine

Cat. No. B8515220
M. Wt: 187.18 g/mol
InChI Key: WMBHDEVGELKZPU-UHFFFAOYSA-N
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Patent
US08969560B2

Procedure details

A solution of Cl2PPh (30 mL, 220 mmol) in Et2O (800 mL) in a 1 L Schlenk flask was cooled to −78° C. and a solution of HNEt2 (46 mL, 440 mmol) added through a dropping funnel over 30 min with stirring. The solution was allowed to rise to room temperature and stood overnight. The resulting yellow solution was cannula transferred into a clean Schlenk flask and the solvent removed under vacuum. To the solid residue was added ether (500 ml) and the mixture rapidly stirred for 1 hour and then stood overnight. The ether extracts were then combined and the dried under vacuum. This gave pale oil. The yellow oil was then dissolved in ether (500 ml) and a solution of LiPy {prepared by adding BrPy (21 mL, 220 mmol) to a solution of BuLi (88 mL of a 2.5 M solution in hexane) in Et2O (100 mL) dropwise over 30 min at −78° C., the solution was then stirred for 1 h} was added via a cannula over 30 min. The solution was allowed to reach room temperature and was then stirred overnight. This gave a pale brown suspension. HCl (110 mL of a 2 M solution in Et2O) was added over 20 mins with vigorous stirring, generating a large quantity of pale brown precipitate. Further HCl (110 mL of a 2 M solution in Et2O) was added. The suspension was then allowed to stand and the yellow solution cannula transferred into a clean Schlenk flask. The brown precipitate was washed again with THF (500 mL) and the washings combined before removing the THF under vacuum leaving a red/orange solid. The solid was then dissolved in THF (300 mL) then added to an ice cooled solution of magnesium powder (9 g) in THF (100 mL) over 30 mins with stirring. The solution was kept under ice cooling for a further 30 min, then allowed to rise to room temperature and stirring overnight. The solution was filtered to remove excess magnesium and quenched with water (100 mL, degassed with nitrogen gas for 20 minutes). The organic layer was then cannula transferred into a clean Schlenk flask and then dried under vacuum to give viscous orange oil, yield=15.1 g, 36%. 31P NMR (121 MHz, CDCl3) ä: −37.79 (d, JPH=222 Hz).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
9 g
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[P:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(Cl)Cl.[NH:10]([CH2:13][CH3:14])[CH2:11][CH3:12].[Li][CH2:16]CCC.Cl.[Mg]>CCOCC.CCCCCC.C1COCC1>[N:10]1[CH:13]=[CH:14][CH:16]=[CH:12][C:11]=1[PH:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
P(Cl)(Cl)C1=CC=CC=C1
Name
Quantity
800 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
46 mL
Type
reactant
Smiles
N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
transferred into a clean Schlenk flask
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
ADDITION
Type
ADDITION
Details
To the solid residue was added ether (500 ml)
STIRRING
Type
STIRRING
Details
the mixture rapidly stirred for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
stood overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the dried under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The yellow oil was then dissolved in ether (500 ml)
CUSTOM
Type
CUSTOM
Details
a solution of LiPy {prepared
STIRRING
Type
STIRRING
Details
the solution was then stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
was added via a cannula over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
was then stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
This gave a pale brown suspension
CUSTOM
Type
CUSTOM
Details
the yellow solution cannula transferred into a clean Schlenk flask
WASH
Type
WASH
Details
The brown precipitate was washed again with THF (500 mL)
CUSTOM
Type
CUSTOM
Details
before removing the THF under vacuum
CUSTOM
Type
CUSTOM
Details
leaving a red/orange solid
STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
The solution was kept under ice cooling for a further 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
STIRRING
Type
STIRRING
Details
stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove excess magnesium
CUSTOM
Type
CUSTOM
Details
quenched with water (100 mL, degassed with nitrogen gas for 20 minutes)
Duration
20 min
CUSTOM
Type
CUSTOM
Details
cannula transferred into a clean Schlenk flask
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give viscous orange oil, yield=15.1 g, 36%

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1=C(C=CC=C1)PC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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